molecular formula C14H18BrF3N2O5S B8232170 tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate

tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate

Cat. No.: B8232170
M. Wt: 463.27 g/mol
InChI Key: XNOQVMPVFPCZGO-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate is a complex organic compound that features a tert-butyl group, a bromine atom, and a trifluoromethoxy group attached to a phenylsulfonamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenylsulfonamido Intermediate:

    Coupling with tert-Butyl Carbamate: The phenylsulfonamido intermediate is then coupled with tert-butyl carbamate under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex biaryl compounds.

Scientific Research Applications

tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate exerts its effects involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can participate in various interactions, such as hydrogen bonding and van der Waals forces, influencing the compound’s binding affinity and specificity. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-bromo-2-fluorophenyl)carbamate
  • tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
  • tert-Butyl (4-bromobutyl)carbamate

Uniqueness

tert-Butyl (2-(4-bromo-2-(trifluoromethoxy)phenylsulfonamido)ethyl)carbamate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability under various conditions.

Properties

IUPAC Name

tert-butyl N-[2-[[4-bromo-2-(trifluoromethoxy)phenyl]sulfonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrF3N2O5S/c1-13(2,3)25-12(21)19-6-7-20-26(22,23)11-5-4-9(15)8-10(11)24-14(16,17)18/h4-5,8,20H,6-7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOQVMPVFPCZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrF3N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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